molecular formula C7H7NO2 B1512784 2-Amino(~13~C_6_)benzoic acid CAS No. 335081-06-6

2-Amino(~13~C_6_)benzoic acid

Cat. No.: B1512784
CAS No.: 335081-06-6
M. Wt: 143.092 g/mol
InChI Key: RWZYAGGXGHYGMB-IDEBNGHGSA-N
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Description

2-Amino(13C_6_)benzoic acid is a derivative of benzoic acid where a single carbon atom is isotopically labeled with carbon-13. This compound is of interest in various scientific fields due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the nitration of benzene followed by reduction and subsequent isotopic labeling.

  • Industrial Production Methods: Large-scale production typically involves optimizing these chemical reactions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: 2-Amino(13C_6_)benzoic acid can be oxidized to form various derivatives, including its corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amine derivatives.

  • Substitution: A variety of substituted benzoic acids.

Mechanism of Action

    Target of Action

    The primary targets of 2-Amino(~13~C_6_)benzoic acid are various strains of bacteria and fungi . The compound exhibits antimicrobial activity, acting as a bacteriostatic and fungistatic agent .

    Mode of Action

    The compound interacts with its microbial targets by inhibiting their growth and reproduction

    Result of Action

    The result of this compound’s action is the inhibition of growth and reproduction in targeted microbial strains, rendering it effective as an antimicrobial agent .

Scientific Research Applications

2-Amino(13C_6_)benzoic acid is widely used in scientific research due to its isotopic labeling, which aids in tracing and studying biochemical pathways. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in metabolic studies to track the incorporation of carbon-13 into biomolecules.

  • Medicine: Utilized in drug development and pharmacokinetic studies.

  • Industry: Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Aminobenzoic acid (without isotopic labeling)

  • 3-Aminobenzoic acid

  • 4-Aminobenzoic acid

Uniqueness: 2-Amino(13C_6_)benzoic acid is unique due to its isotopic labeling, which provides a distinct advantage in tracing and studying biochemical processes compared to its non-labeled counterparts.

C_6_)benzoic acid in various scientific fields and its potential applications

Properties

IUPAC Name

6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYAGGXGHYGMB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745908
Record name 2-Amino(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335081-06-6
Record name 2-Amino(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 335081-06-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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